molecular formula C11H22N2S B12999775 N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine

N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine

Cat. No.: B12999775
M. Wt: 214.37 g/mol
InChI Key: ZUKRLCWQCIBMBL-UHFFFAOYSA-N
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Description

N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine is an organic compound that belongs to the class of ethylenediamines This compound is characterized by the presence of a cyclopentyl group, a methyl group, and a thietan-3-yl group attached to the ethane-1,2-diamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine typically involves the reaction of cyclopentylmethylamine with thietan-3-ylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{Cyclopentylmethylamine} + \text{Thietan-3-ylamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process typically includes steps such as purification and isolation of the product using techniques like distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the groups attached to the nitrogen atoms is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides or amines; reactions can be conducted in polar solvents like ethanol or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines with altered substituents.

Scientific Research Applications

N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism of action depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N1-Methyl-N2-(thietan-3-yl)ethane-1,2-diamine
  • N1-Cyclopentyl-N2-(thietan-3-yl)ethane-1,2-diamine
  • N1-Cyclopentyl-N1-methyl-N2-(pyridin-2-yl)ethane-1,2-diamine

Uniqueness

N1-Cyclopentyl-N1-methyl-N2-(thietan-3-yl)ethane-1,2-diamine is unique due to the presence of both cyclopentyl and thietan-3-yl groups, which confer distinct chemical and biological properties. This combination of substituents is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C11H22N2S

Molecular Weight

214.37 g/mol

IUPAC Name

N'-cyclopentyl-N'-methyl-N-(thietan-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C11H22N2S/c1-13(11-4-2-3-5-11)7-6-12-10-8-14-9-10/h10-12H,2-9H2,1H3

InChI Key

ZUKRLCWQCIBMBL-UHFFFAOYSA-N

Canonical SMILES

CN(CCNC1CSC1)C2CCCC2

Origin of Product

United States

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